methyl 2-(5,6-dichloro-1H-indol-3-yl)acetate
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Overview
Description
Methyl 2-(5,6-dichloro-1H-indol-3-yl)acetate is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a dichlorinated indole core, which is a significant structural motif in medicinal chemistry due to its presence in various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5,6-dichloro-1H-indol-3-yl)acetate typically involves the reaction of 5,6-dichloroindole with methyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the indole nitrogen attacks the methyl bromoacetate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5,6-dichloro-1H-indol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo-indole derivatives, while reduction can produce hydro-indole derivatives .
Scientific Research Applications
Methyl 2-(5,6-dichloro-1H-indol-3-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to bioactive indole derivatives.
Medicine: Research has explored its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 2-(5,6-dichloro-1H-indol-3-yl)acetate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the natural substrate or binding to the active site, thereby blocking the enzyme’s function . The exact pathways and targets depend on the specific biological context and the modifications made to the indole structure.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide
- Indole-3-acetic acid
Uniqueness
Methyl 2-(5,6-dichloro-1H-indol-3-yl)acetate is unique due to the presence of two chlorine atoms at the 5 and 6 positions of the indole ring. This dichlorination can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other indole derivatives .
Properties
IUPAC Name |
methyl 2-(5,6-dichloro-1H-indol-3-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2/c1-16-11(15)2-6-5-14-10-4-9(13)8(12)3-7(6)10/h3-5,14H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSIJKBLBZIDSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CNC2=CC(=C(C=C21)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559757 |
Source
|
Record name | Methyl (5,6-dichloro-1H-indol-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70559757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113537-13-6 |
Source
|
Record name | Methyl (5,6-dichloro-1H-indol-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70559757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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